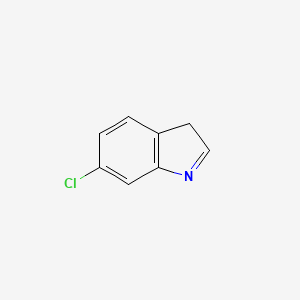

6-Chloro-3H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJYCLUJIPPVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667065 | |

| Record name | 6-Chloro-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754156-53-1 | |

| Record name | 6-Chloro-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 6 Chloro 3h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic substitution is a fundamental reaction class for indoles. The chlorine atom at the C-6 position acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance, directing electrophiles to certain positions. For N-protected 6-chloroindole (B17816), the electron-withdrawing nature of the chlorine atom can enhance electrophilic substitution at the C-5 position.

Common electrophilic substitution reactions include:

Halogenation : Chlorination of indoles can be achieved with various reagents like sulfuryl chloride, N-chlorosuccinimide (NCS), and sodium hypochlorite. acs.org These reactions can yield mono- or polychlorinated indoles. acs.org For instance, NCS in a solvent like dimethylformamide (DMF) is effective for chlorination.

Friedel-Crafts Acylation : This reaction typically occurs at the C-3 position. Reagents like oxalyl chloride or trifluoroacetic anhydride (B1165640) are used to introduce acyl groups onto the indole ring.

Nitration : The introduction of a nitro group onto the indole nucleus is another key electrophilic substitution, though conditions must be carefully controlled to avoid oxidation.

The regioselectivity of these reactions is highly dependent on the reaction conditions, the specific electrophile used, and the presence of protecting groups on the indole nitrogen.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 6-chloroindole scaffold can occur, particularly targeting the C-Cl bond. However, direct nucleophilic aromatic substitution on the electron-rich benzene (B151609) portion of the indole ring is generally difficult. To facilitate this, the indole ring's aromaticity can be temporarily disrupted by complexation with a metal. For example, cyclopentadienylruthenium(II) complexes of 4- and 5-chloroindole (B142107) have been shown to undergo smooth nucleophilic aromatic substitution with various nucleophiles. rsc.orgacs.org This approach activates the chloro-substituted ring towards attack.

More commonly, modern cross-coupling reactions are employed to achieve substitution at the C-6 position. These methods involve transition-metal catalysts, such as palladium.

Suzuki-Miyaura Coupling : This reaction couples the chloroindole with a boronic acid to form C-C bonds, creating biaryl structures.

Buchwald-Hartwig Amination : This allows for the formation of C-N bonds by coupling the chloroindole with amines.

For these reactions to proceed efficiently, the indole nitrogen is often protected, for instance as a 1-Boc-6-chloroindole derivative, which enhances stability and solubility.

Oxidative Transformations and Intermediates

The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, or ring-opened compounds, depending on the oxidant and reaction conditions. researchgate.netmdpi.com The 6-chloro substituent influences the electron density and thus the oxidation potential of the indole ring.

During the chlorination of indoles, several reactive intermediates can be formed. Studies on the mechanism of indole chlorination have successfully detected transient species. acs.orgresearchgate.netacs.org When chlorinating agents are used, the reaction can proceed through an initial attack on the nitrogen, forming an N-chloroindole. acs.orgresearchgate.net This intermediate is often unstable and can rearrange.

A key subsequent intermediate is the 3-chloro-3H-indole (also known as a 3-chloroindolenine). acs.orgresearchgate.net This species has been observed spectroscopically, exhibiting an absorption maximum around 252 nm. acs.orgresearchgate.net Its formation represents the electrophilic attack of chlorine at the highly nucleophilic C-3 position of the indole ring. The 3-chloro-3H-indole and its conjugate base are part of an equilibrium that can ultimately lead to the more stable 3-chloroindole product upon rearrangement. acs.orgresearchgate.net Further chlorination can lead to polychlorinated products, including 2,3,3,4,5,6,7-heptachloro-3H-indole. rsc.org

The behavior of 6-chloro-3H-indole under high heat (pyrolysis) or light (photolysis) is an area of specialized study. Pyrolysis of biomass in the presence of ammonia (B1221849) is a known thermochemical process to produce nitrogen-containing compounds like indoles. researchgate.net The pyrolysis of specific chloroindoles, such as N-pentachlorophenyltrichloroacetimidoyl chloride, has been used to synthesize highly chlorinated indoles like 2,3,3,4,5,6,7-heptachloro-3H-indole. rsc.org General pyrolysis of complex organic molecules often leads to fragmentation and rearrangement into a mixture of smaller compounds. acs.org

Photolytic pathways involve the excitation of the molecule by UV or visible light. Photolysis of related indole compounds can lead to various transformations. For instance, the photolysis of isatin (B1672199), an oxidized indole derivative, can result in the formation of isatoic anhydride, which can be subsequently hydrolyzed. scielo.br Flash photolysis studies on various substituted indoles have been used to investigate their triplet state lifetimes, which are crucial for understanding their photochemical reactivity. researchgate.net The specific photolytic decomposition pathways for this compound would depend on the wavelength of light used and the reaction environment.

Detection and Characterization of Reactive Intermediates (e.g., 3-Chloro-3H-Indole)

Derivatization Strategies for Enhancing Molecular Diversity

Creating a diverse library of molecules from a common scaffold like 6-chloroindole is a central goal in medicinal and materials chemistry. Derivatization strategies focus on introducing various functional groups at specific positions on the indole ring.

Functionalization at the C-7 position of the indole nucleus is particularly challenging due to the inherent reactivity of other positions, namely C-3, C-2, and N-1. acs.orgacs.org Achieving regioselectivity for the C-7 position often requires specialized strategies.

One common approach is directed metalation . This involves using a directing group, often attached to the indole nitrogen, to guide a metalating agent (like an organolithium reagent) to the adjacent C-7 position. Subsequent quenching with an electrophile introduces the desired functionality at C-7. acs.orgacs.org

Another powerful strategy involves transition-metal-catalyzed C-H activation. Iridium-catalyzed borylation, for example, can selectively functionalize the C-7 position of C-2 substituted indoles. researchgate.net To circumvent the high reactivity of the pyrrole (B145914) ring, a sequence involving reduction of the indole to an indoline, followed by C-7 functionalization, and subsequent re-oxidation back to the indole can be an effective route. researchgate.net

These advanced methods provide access to C-7 decorated 6-chloroindoles, which are valuable building blocks for complex molecular architectures.

Introduction of Functional Groups at Specific Ring Positions

The strategic introduction of functional groups onto the this compound scaffold is a key area of research, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. evitachem.comrsc.org The reactivity of the indole core, influenced by the electron-withdrawing nature of the chlorine atom, allows for selective functionalization at various positions.

C-H Activation and Functionalization:

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, including 6-chloroindole. rsc.orgmdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. For instance, the C-H activation of 6-chloroindole with β-(E)-styrene sulfonyl hydrazides, facilitated by a tert-butyl ammonium (B1175870) iodide (TBAI) catalyst, leads to the stereoselective formation of (E)-6-chloro-3-(styrylthio)-1H-indole with a 75% yield. rsc.org This reaction highlights the ability to introduce a vinyl sulfide (B99878) group at the C3 position. rsc.org

Furthermore, ruthenium-catalyzed C-H functionalization has been employed to introduce formyl and bis(indolyl)methane moieties. acs.org While electron-donating groups on the indole ring generally lead to better yields, 6-chloroindole can still undergo these transformations, albeit sometimes with lower efficiency. acs.orgnih.gov The presence of a free N-H group is often crucial for successful C-3 functionalization under these photochemical conditions. acs.org

Asymmetric C-H functionalization of N-methyl-6-chloroindole has also been achieved using transition metal catalysts in combination with chiral phosphoric acids. researchgate.net This method allows for the enantioselective introduction of functional groups, a critical aspect in the synthesis of chiral drugs. researchgate.net

Electrophilic Substitution Reactions:

The indole nucleus is inherently rich in electrons, making it susceptible to electrophilic attack. wikipedia.org The C3 position is the most reactive site for electrophilic substitution. wikipedia.orgmdpi.com For example, 6-chloroindole can undergo Vilsmeier-Haack formylation to introduce a formyl group at the C3 position, yielding 6-chloro-3-formyl-1H-indole. acs.orgchembk.com This intermediate is a valuable precursor for the synthesis of more complex molecules. chembk.com

The reaction of 6-chloroindole with nitriles in the presence of a boron Lewis acid represents another method for introducing acyl groups at the C3 position. jst.go.jp This reaction proceeds through an iminium intermediate, which can then be hydrolyzed to afford the corresponding 3-acylindole. jst.go.jp

Nucleophilic Substitution and Coupling Reactions:

The chlorine atom at the C6 position of the indole ring can be displaced by various nucleophiles, although this often requires activation, for example, by forming a metal complex. rsc.orgacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed to introduce new carbon-carbon bonds at the C6 position. These reactions typically involve the use of a palladium catalyst and a base in a suitable solvent like dimethylformamide.

N-arylation of 6-chloroindole can be achieved through base-promoted SNAr reactions with chloroarenes, resulting in the formation of N-aryl indoles in fair to good yields. nih.gov

Cyclization and Rearrangement Reactions:

The indole scaffold can participate in cyclization reactions to form more complex heterocyclic systems. For instance, N-acyltryptamines derived from 6-chloroindole can undergo cyclization to form spirocyclic indolines. These reactions often proceed through a spirocyclic 3H-indole intermediate. The Fischer indole synthesis is a classic method that can be used to construct the indole ring itself, and variations of this method can be used to synthesize substituted indoles like 6-chloroindole derivatives. rsc.orgresearchgate.net

Detailed Research Findings on Functionalization Reactions:

| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Product | Yield | Reference |

| C-H Thioarylation | C3 | β-(E)-styrene sulfonyl hydrazides, TBAI | (E)-6-chloro-3-(styrylthio)-1H-indole | 75% | rsc.org |

| Formylation | C3 | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 6-Chloro-3-formyl-1H-indole | Not specified | acs.orgchembk.com |

| N-Arylation | N1 | Chloroarenes, Base (e.g., K₂CO₃) | N-Aryl-6-chloroindoles | Fair to Good | nih.gov |

| Acylation | C3 | Nitriles, Boron Lewis Acid | 3-Acyl-6-chloroindoles | Moderate to High | jst.go.jp |

| Bis(indolyl)methane Formation | C3 | Alcohols, RuCl₃·3H₂O | 3,3'-(Alkylidene)bis(6-chloro-1H-indole) | Good to Excellent | acs.org |

| Asymmetric C-H Functionalization | C3 | Methyl phenyldiazo acetate, Rh₂(OAc)₄, Chiral Phosphoric Acid | Chiral 3-functionalized-6-chloro-N-methyl-indole | 95% | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 3h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular framework, including the connectivity and spatial relationships of atoms.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constant (J) reveals information about adjacent protons.

In 6-chloro-indole derivatives, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0–8.0 ppm). For instance, in 6-chloro-3-methyl-1H-indole, the proton at the C4 position (adjacent to the chlorine atom) is observed as a doublet at δ 7.48 ppm, while the proton at C7 appears as a doublet at δ 7.33 ppm. The proton at C5 shows a doublet of doublets at δ 7.09 ppm due to coupling with both H4 and H7. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, as seen in the spectrum of 3,6-dichloro-2-formyl indole where it appears at δ 9.04 ppm.

Table 1: Selected ¹H NMR Data for 6-Chloro-Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 6-Chloro-3-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H, NH), 7.48 (d, J = 8.4 Hz, 1H, H-4), 7.33 (d, J = 1.5 Hz, 1H, H-7), 7.09 (dd, J = 8.4, 1.8 Hz, 1H, H-5), 6.95 (dd, J = 2.0, 0.9 Hz, 1H, H-2), 2.31 (d, J = 0.9 Hz, 3H, CH₃) |

| 3,6-Dichloro-2-formyl indole | CDCl₃ | 10.03 (s, 1H, CHO), 9.04 (s, 1H, NH), 7.67-7.69 (d, J= 8.6 Hz, 1H, H-4), 7.43-7.44 (d, J=1.1 Hz, 1H, H-7), 7.20-7.23 (dd, J= 8.6, 1.48 Hz, 1H, H-5) |

| 3,6-Dichloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole | CD₃OD | 7.39-7.41 (dd, 1H, H-4), 7.34-7.35 (d, J = 1.8 Hz, 1H, H-7), 7.04-7.06 (dd, J = 8.4, 1.84Hz, 1H, H-5), 3.72 (s, 2H, -CH₂), 2.43-2.64 (bs, 8H, piperazinyl), 2.27 (s, 3H, N-CH₃) |

Data presented is based on reported literature values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts are spread over a wider range (0–220 ppm) compared to ¹H NMR, often allowing for the resolution of every unique carbon atom.

For 6-chloro-3-methyl-1H-indole, the carbon atom bearing the chlorine (C-6) resonates at δ 127.93 ppm. The other aromatic carbons appear between δ 110 and 137 ppm. The C-3 carbon, attached to the methyl group, is found at δ 112.03 ppm, while the methyl carbon itself appears far upfield at δ 9.67 ppm. In derivatives with a carbonyl group, such as an aldehyde, the carbonyl carbon exhibits a characteristic downfield shift, typically above 180 ppm.

Table 2: ¹³C NMR Data for 6-Chloro-3-methyl-1H-indole

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 122.32 |

| C-3 | 112.03 |

| C-3a | 127.05 |

| C-4 | 119.94 |

| C-5 | 119.82 |

| C-6 | 127.93 |

| C-7 | 110.96 |

| C-7a | 136.67 |

Solvent: CDCl₃. Data is based on reported literature values.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for complex structures to establish definitive assignments. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular puzzle. Although specific 2D NMR data for 6-chloro-3H-indole itself is not detailed in the provided sources, the application of these methods is standard practice for confirming the substitution patterns and assigning all signals in complex indole derivatives. nih.gov

¹³C NMR Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

For compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic [M]⁺ and [M+2]⁺ peak pattern in the mass spectrum. For example, in the mass spectrum of 3,6-dichloro-2-formyl indole, the molecular ion is observed as peaks at m/z 211.9 and 213.8, corresponding to the different chlorine isotope combinations.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For example, the calculated mass for C₁₄H₁₀ClNS ([M]⁺) is 259.0222, and a measured HRMS value of 259.0224 confirms this molecular formula.

Table 3: Mass Spectrometry Data for Selected Chloro-Indole Derivatives

| Compound | Ionization Method | m/z (Observed) | Molecular Formula |

|---|---|---|---|

| 3,6-Dichloro-2-formyl indole | ESI⁻ | 211.9, 213.8 (M-H)⁻ | C₉H₅Cl₂NO |

| 3,6-Dichloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole | ESI⁻ | 296.1, 298.1 (M-H)⁻ | C₁₄H₁₇Cl₂N₃ |

| 3-Chloro-1-(phenylthio)-1H-indole | HRMS (EI-TOF) | 259.0224 [M]⁺ | C₁₄H₁₀ClNS |

Data presented is based on reported literature values.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

In 6-chloro-indole derivatives, several characteristic absorption bands can be observed. The N-H stretch of the indole ring typically appears as a sharp peak in the range of 3100-3500 cm⁻¹. For 3,6-dichloro-2-formyl indole, this peak is observed at 3277 cm⁻¹. If a carbonyl group is present, such as the aldehyde in 3,6-dichloro-2-formyl indole, a strong absorption band will be seen in the region of 1650-1750 cm⁻¹; in this case, it is at 1651 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations also appear in their characteristic regions.

Table 4: FT-IR Data for Selected 6-Chloro-Indole Derivatives

| Compound | Key Absorption Bands (ν, cm⁻¹) | Functional Group Assignment |

|---|---|---|

| 3,6-Dichloro-2-formyl indole | 3277 | Indole N-H stretch |

| 1651 | Aldehydic C=O stretch | |

| 3,6-Dichloro-2-(4-methyl-piperazin-1-ylmethyl)-1H-indole | 3128 | Indole N-H stretch |

| 2819 | C-H stretch (aliphatic) | |

| 1455 | C=C stretch (aromatic) | |

| 1-(2-chloro-6-methyl-6, 11-dihydrochromeno[2,3- b] indol-11-yl) propan-2-one | 3349.91 | N-H stretch |

Data presented is based on reported literature values.

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and IR provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and information about the conformation and packing of molecules in the solid state.

The crystal structures of several complex indole derivatives containing a chloro-substituent have been determined. For example, the structure of 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform (B151607) monosolvate has been elucidated. iucr.org Such analyses provide unequivocal confirmation of the molecular connectivity and stereochemistry, which is often unattainable by spectroscopic methods alone. While a crystal structure for the parent this compound is not described in the provided results, the technique is routinely applied to its derivatives to confirm their absolute structure. iucr.orgvulcanchem.com

Computational and Theoretical Chemistry Investigations of 6 Chloro 3h Indole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For derivatives of 6-Chloro-3H-indole, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G, 6-31G**, 6-31+G), are employed to determine their optimized geometries and electronic structures. researchgate.net These calculations provide crucial information about the molecule's stability and reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity. For instance, in studies of related pyrimidiopyrazole derivatives, these reactivity descriptors were calculated to predict the stability of the newly synthesized compounds. researchgate.net

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of this compound, the electronegative chlorine atom at the 6-position acts as an electron-withdrawing group via inductive effects, while also donating electron density through resonance. This dual electronic nature creates a unique reactivity profile.

Table 1: Calculated Electronic Properties of a Representative Chloroindole Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

Note: The values in this table are representative and based on DFT calculations for similar chloroindole structures. Actual values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. youtube.com This method is instrumental in drug discovery for identifying potential therapeutic agents.

Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, this compound-2-carboxylic acid has been studied as an antagonist of the MDM2/X-p53 protein-protein interaction, which is a key target in cancer therapy. rsc.org The p53 protein is a crucial tumor suppressor that is often downregulated by its negative regulators, MDM2 and MDMX. rsc.org Small molecules that can disrupt this interaction can reactivate p53 and inhibit tumor growth. rsc.org

Docking studies of these indole (B1671886) derivatives into the binding pocket of MDM2 help in understanding the key interactions responsible for their inhibitory activity. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating stronger binding. mdpi.com These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. chemmethod.com For instance, the indole nitrogen and the carboxylic acid group of the derivative can form critical hydrogen bonds with the protein.

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex over time in a simulated physiological environment. youtube.comchemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. saspublishers.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For halogenated indoles, QSAR studies have been performed to understand their antimicrobial and anticancer activities. nih.govsphinxsai.com A study on the antibacterial activity of chloroindoles against Vibrio parahaemolyticus revealed that the presence and position of the chlorine atom are crucial for their efficacy. nih.gov The 3D-QSAR models generated in this study highlighted the favorable and unfavorable regions for substitution on the indole ring. nih.gov

In another QSAR analysis of halogenated indole-3-acetic acids as potential anticancer agents, it was found that electronic and thermodynamic descriptors, such as the energy of the HOMO and van der Waals energy, were significantly correlated with their cytotoxic activity. sphinxsai.com The models suggested that substitution with electron-withdrawing and bulkier groups at certain positions could enhance the inhibitory activity. sphinxsai.com These findings are pertinent to this compound, as the chloro group is an electron-withdrawing substituent.

Table 2: Key Descriptors in QSAR Models for Halogenated Indoles

| Descriptor Type | Example Descriptor | Implication for Activity |

|---|---|---|

| Electronic | Energy of HOMO | Influences the molecule's ability to participate in charge-transfer interactions. sphinxsai.com |

| Thermodynamic | Henry's Law Constant | Relates to the partitioning of the compound between different phases. sphinxsai.com |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the substituent. |

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. For indole systems, computational studies have been used to investigate various reactions, such as electrophilic substitutions and cycloadditions. rsc.orgpku.edu.cn

The Fischer indole synthesis, a classic method for preparing indoles, has been the subject of theoretical studies to analyze the proposed reaction mechanisms. derpharmachemica.com These studies, using semi-empirical and ab-initio methods, help in understanding the regioselectivity of the reaction. derpharmachemica.com

The reactivity of the indole ring is influenced by substituents. The electron-withdrawing nature of the chlorine atom in this compound is expected to deactivate the benzene (B151609) ring towards electrophilic attack, while influencing the reactivity of the pyrrole (B145914) ring. Computational studies on the electrophilic aminoalkenylation of indoles have shown that the reaction can be dynamically controlled, leading to different regioisomeric products. pku.edu.cn DFT calculations can be used to model the potential energy surface of such reactions, identifying the kinetic and thermodynamic products.

Furthermore, computational methods are employed to predict the stereoselectivity of reactions involving chiral catalysts or substrates. For instance, in the functionalization of indoles, computational screening can be used to predict the facial selectivity of an electrophilic attack. rsc.org

Analysis of Tautomeric Forms and Conformational Landscapes

Many biologically active molecules, including indole derivatives, can exist in different tautomeric forms and conformations. The relative stability of these forms can significantly impact their chemical reactivity and biological activity. derpharmachemica.comnih.gov

Theoretical methods are well-suited to study the tautomeric equilibria and conformational preferences of molecules. dntb.gov.ua For indole derivatives, computational studies have been conducted to determine the most stable tautomers in different environments. derpharmachemica.com The indole nucleus itself can exist in different tautomeric forms, although the 1H-indole form is generally the most stable. For this compound, the primary tautomeric considerations would involve the position of the double bonds within the pyrrole ring.

Conformational analysis, often performed using methods like DFT, helps in identifying the low-energy conformations of flexible molecules. For substituted indoles, the orientation of the substituents can lead to different conformers with varying energies. derpharmachemica.com The study of the conformational landscape is crucial for understanding how a molecule fits into a protein's binding site in molecular docking studies. Theoretical studies on indole derivatives have highlighted the importance of considering all possible tautomeric and conformational forms to accurately predict their properties and behavior. derpharmachemica.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| This compound-2-carboxylic acid |

| Indole-3-acetic acids |

| Pyrimidiopyrazole |

Research Applications of 6 Chloro 3h Indole and Its Derivatives in Biological Sciences

Exploration as a Privileged Scaffold in Medicinal Chemistry Research

The indole (B1671886) ring system is a fundamental component in many natural products and synthetic drugs, making it a "privileged scaffold" in medicinal chemistry. researchgate.netijpsr.com This is attributed to its unique structure that can mimic protein components and bind to multiple receptors with high affinity. ijpsr.com The 6-chloro-3H-indole scaffold, in particular, serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a wide range of pharmacological applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netrsc.orgscirp.org

The strategic placement of a chlorine atom at the 6-position of the indole ring can influence the molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can enhance its biological activity. For instance, the presence of a chloro group in indole derivatives has been shown to be beneficial for their antimicrobial and anticancer activities. turkjps.orgmdpi.com The versatility of the this compound core allows for modifications at various positions, leading to the generation of large libraries of compounds for screening against different diseases. This has made it a focal point in the quest for new and more effective drugs.

Investigation of Biological Activity Profiles (General Categories)

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of biological activities. The inherent properties of the indole nucleus, combined with the electronic effects of the chlorine substituent, contribute to their diverse pharmacological profiles.

Antimicrobial Activity Research

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. iosrphr.org Derivatives of this compound have shown promise in this area. For example, certain 6-chloroisatin-3-semicarbazone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds like 6-chloroisatin-3-(2′-chlorophenyl) semicarbazone and 6-chloroisatin-3-(4′-bromophenyl) semicarbazone exhibited promising results in antibacterial screenings.

The antimicrobial efficacy of these compounds is often attributed to the presence of the chloro group, which can enhance their ability to penetrate microbial membranes. Research has indicated that indole derivatives with halogen substitutions often exhibit excellent inhibition of bacterial growth. nih.gov

Table 1: Examples of this compound Derivatives with Antimicrobial Activity

| Compound Name | Target Organism(s) | Key Findings |

| 6-chloroisatin-3-(2′-chlorophenyl) semicarbazone | Pathogenic bacteria | Showed promising antibacterial activity in screenings. |

| 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | Pathogenic bacteria | Exhibited good antibacterial activity. |

| 5-chloro-3-phenyl-1H-indole-2-carboxamide derivative | Bacteria | Showed maximum antibacterial activity with an activity index of 0.95 compared to Gentamycin. nih.gov |

| 1-(2-chloro-6-methyl-6, 11-dihydrochromeno[2,3- b] indol-11-yl) propan-2-one | Escherichia coli, Micrococcus luteus | Showed moderate effectiveness against these bacteria. researchgate.net |

Antifungal Activity Research

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents. Fungal infections, particularly those caused by species like Candida albicans, remain a significant cause of morbidity and mortality, especially in immunocompromised individuals.

One study reported that 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one displayed good antifungal activity against Candida albicans. nih.gov Furthermore, research on 6-chloroisatin (B1630522) derivatives revealed that the semicarbazones from this series had better antifungal activity than those derived from 4-chloroisatins. For instance, 6-chloroisatin-3-(2′-chlorophenyl) semicarbazone and 6-chloroisatin-3-(4′-bromophenyl) semicarbazone were effective in antifungal screenings. The presence of a halogen group on the indole ring appears to contribute to the antifungal potency of these compounds. koreascience.kr

Table 2: Examples of this compound Derivatives with Antifungal Activity

| Compound Name | Target Organism(s) | Key Findings |

| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | Exhibited good antifungal activity. nih.gov |

| 6-chloroisatin-3-(2′-chlorophenyl) semicarbazone | Pathogenic fungi | Showed promising antifungal activity. |

| 6-chloroisatin-3-(4′-bromophenyl) semicarbazone | Pathogenic fungi | Exhibited good antifungal activity. |

| (Z)-6-chloro-3-(1-hydroxyethylidene)-1-methylindolin-2-one | Fungi | Synthesized and evaluated for antimicrobial activity. mdpi.com |

Antiviral Activity Research

The quest for effective antiviral therapies is a continuous effort in medicinal chemistry. Indole derivatives have been a source of interest in this field, with some showing activity against various viruses. jetir.org Novel indole derivatives are being investigated for their ability to inhibit viral replication, including against viruses like SARS-CoV-2. google.comactanaturae.ru

For example, pyrimidine-derived indole ribonucleosides, including a 6-chloro substituted compound, were synthesized and tested for their in vitro antiviral activity against Dengue virus and hepatitis C virus. ijpsr.com Specifically, (2S, 3R, 4S, 5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol showed notable cytotoxicity in HepG2 cells, which is relevant to anti-hepatitis C virus research. ijpsr.com Other research has focused on indole derivatives as inhibitors of viral enzymes, such as integrase, which is crucial for the replication of retroviruses like HIV. google.com

Anticancer Activity Research

The indole scaffold is present in numerous anticancer agents, both natural and synthetic. rsc.orgresearchgate.net Derivatives of this compound have been a particular focus of anticancer drug discovery programs. mdpi.com The presence of the chlorine atom can enhance the cytotoxic effects of these compounds against various cancer cell lines.

One study synthesized twelve 3-substituted-6-chloroindole derivatives and evaluated their growth inhibitory effects on several cancer cell lines. jst.go.jp The most active compound, designated as 5a, showed selectivity towards p53+/+ cell lines and had a potent IC50 value of 2.83 µM against the HCT116 human colorectal carcinoma cell line. jst.go.jp Another area of research involves spiro-oxindole compounds, where a 6-chloro-oxindole ring is a key component. These compounds have been designed as inhibitors of the MDM2–p53 interaction, a critical pathway in cancer development. acs.org

Table 3: Examples of this compound Derivatives with Anticancer Activity

| Compound Name | Cancer Cell Line(s) | Key Findings |

| 3-substituted-6-chloroindole derivative (5a) | HCT116 (colorectal) | Most potent compound with an IC50 of 2.83 µM. jst.go.jp |

| 3-substituted-6-chloroindole derivative (5g) | HCT116 (colorectal) | Most potent thiohydantoin derivative with an IC50 of 5.10 µM. jst.go.jp |

| Spiro-oxindole compounds with a 6-chloro-oxindole ring | Various | Designed as inhibitors of the MDM2–p53 interaction. acs.org |

| 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivative (5h) | Ovarian (OVCAR-3), Breast (MDA-MB-468) | Showed significant cytotoxic effects. mdpi.com |

| (2S, 3R, 4S, 5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol | HepG2 (liver), THP-1 (leukemia) | Exhibited notable cytotoxicity with IC50 of 0.175 and 1.565 μM respectively. ijpsr.com |

Anti-inflammatory Activity Research

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory drugs is a major research goal. jrespharm.com Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a classic example. bioline.org.br

Research into novel indole derivatives continues to yield promising anti-inflammatory candidates. For instance, a series of piperazine (B1678402) substituted indole derivatives were synthesized, and many of them exhibited higher in vitro anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA). jrespharm.com Molecular docking studies suggested that the anti-inflammatory activity of these compounds might stem from the inhibition of cyclooxygenase-2 (COX-2). jrespharm.com Another study on 4-indolyl-2-arylaminopyrimidine derivatives identified compounds that showed superior inhibition of inflammatory cytokines like IL-6 and IL-8 compared to indomethacin. nih.gov

Enzyme Inhibition Studies

Derivatives of 6-chloro-indole have been investigated as inhibitors of various enzymes critical to disease pathways. The unique chemical characteristics imparted by the chloro-substitution make these compounds promising candidates for designing potent and selective enzyme inhibitors.

Research has shown that indole derivatives featuring a halogen substitution exhibit significant biological activities, including enzyme inhibition. mdpi.com For instance, sulfonamide derivatives based on a 6-chloro-indole core have been identified as potent inhibitors of the NLRP3 inflammasome, an enzyme complex involved in inflammatory diseases. In other studies, derivatives of 3-chloro-1H-indole-5,6-dicarbonitrile have demonstrated potent, reversible, and competitive inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes linked to neurological disorders. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to inhibit MAO-A and MAO-B with IC₅₀ values of 0.014µM and 0.017µM, respectively. nih.gov

Furthermore, the related chloro-indole dione (B5365651) structure, 5-chloroisatin, has been incorporated into molecules that inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. Indole-hydrazide derivatives with aryl halide substitutions have also shown potential as cholinesterase inhibitors. sci-hub.se More recently, novel indole derivatives have been developed as highly potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. mdpi.com

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 3-Chloro-1H-indole-5,6-dicarbonitriles | Monoamine Oxidase A/B (MAO-A/B) | Potent, reversible, and competitive inhibition. IC₅₀ values in the low nanomolar range. | nih.gov |

| 6-Chloro-indole sulfonamides | NLRP3 Inflammasome | Identified as potent inhibitors. | |

| Indole-based derivatives | Lysine-Specific Demethylase 1 (LSD1) | Compound 43 showed an IC₅₀ of 0.050 µM. | mdpi.com |

| Indole-hydrazides | Cholinesterases | Aryl halide substitution enhances inhibitory activity. | sci-hub.se |

Research on Protein-Protein Interactions

The indole structure is capable of mimicking the side chain of tryptophan, an amino acid that often plays a crucial role in the "hot spot" regions of protein-protein interactions (PPIs). nih.gov This has made the 6-chloro-indole scaffold a valuable tool for designing small molecules that can disrupt these interactions, which are frequently dysregulated in diseases like cancer.

A primary focus of this research has been the inhibition of the interaction between the p53 tumor suppressor and its negative regulators, MDM2 and MDMX. tandfonline.com The 6-chloroindole (B17816) and 6-chlorooxindole (B1630528) moieties are consistently used in potent inhibitors to anchor the molecule in the tryptophan (Trp23) binding pocket of MDM2. nih.govtandfonline.com

Spiro-oxindoles : A notable class of inhibitors is based on the spiro-oxindole scaffold, where a 6-chloro-2-oxindole core is a key structural feature. tandfonline.com These compounds have been optimized to achieve high-affinity binding to MDM2, with some derivatives showing potency in the low nanomolar range. tandfonline.com

Indolyl-hydantoins : Researchers have synthesized 3,6-disubstituted indoles where a 6-chloroindole ring is attached to various heterocyclic systems. In one study, a hydantoin (B18101) derivative (compound 5a) was the most potent, with an IC₅₀ value of 2.83 µM against the HCT116 colorectal carcinoma cell line. jst.go.jp

TEAD-YAP Interaction : Beyond MDM2, 6-chloroindole derivatives have been identified as inhibitors of the TEAD-YAP protein-protein interaction, which is a key component of the oncogenic Hippo signaling pathway. nih.gov In one study, a peptoid named hexT 21-A56, which contains a 6-chloroindole group, was identified as a binder to hTEAD4, disrupting its interaction with YAP. nih.govresearchgate.net

| Derivative Class | PPI Target | Key Findings | Reference |

|---|---|---|---|

| Spiro-oxindoles | MDM2-p53 | 6-chloro-2-oxindole core acts as an anchor. Potency can reach low nanomolar range. | tandfonline.com |

| Indolyl-hydantoins | MDM2/MDMX-p53 | Compound 5a showed an IC₅₀ of 2.83 µM against HCT116 cells. | jst.go.jp |

| Indole-focused peptoids | TEAD-YAP | A 6-chloroindole-containing peptoid was found to bind hTEAD4 and disrupt the interaction. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Bioactive 6-Chloro-Indole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For 6-chloro-indole derivatives, SAR studies have provided critical insights into how structural modifications affect biological activity.

General Observations : The presence of a halogen, particularly chlorine, on the indole ring is often favorable for biological activity. mdpi.comnih.gov The chlorine atom at the 6-position of the indole ring acts as an electron-withdrawing group through inductive effects while also providing electron density via resonance, creating a unique reactivity profile. This substitution is a recurring feature in potent MDM2 antagonists. tandfonline.com

SAR in MDM2 Inhibition :

The 6-Chloro Anchor : The 6-chloro substituent on the indole or oxindole (B195798) ring is a cornerstone of many potent MDM2 inhibitors, as it is ideally suited to fit into the hydrophobic Trp23 pocket of the MDM2 protein. nih.govtandfonline.com

Modifications at the 3-Position : The group attached to the 3-position of the indole ring significantly influences activity. In one series, linking the 6-chloroindole to a hydantoin ring resulted in high potency, whereas changing it to a thiazolidinedione led to a substantial loss of activity. jst.go.jp This highlights the importance of the specific heterocyclic system used.

Targeting Other Pockets : To achieve high affinity, other pockets on the MDM2 surface must be engaged. In the spiro-oxindole series, adding a 3-chloro-2-fluorophenyl group, designed to occupy the Leu26 pocket, enhanced potency. nih.gov Further modifications, such as introducing a 4-hydroxycyclohexyl group to form a hydrogen bond with Lys94 of MDM2, have also been explored to improve binding. acs.org

SAR in Enzyme Inhibition :

Monoamine Oxidase (MAO) Inhibition : For 3-chloro-1H-indole-5,6-dicarbonitrile derivatives, SAR studies showed that methylation of the indole nitrogen eliminated activity against MAO-B. nih.gov Replacing a 2-phenyl ring with a thienyl group also reduced MAO-B inhibition, indicating that both the N1 and C2 positions are critical for isoform selectivity and potency. nih.gov

Anticancer Activity : In a series of indole-chalcones evaluated for activity against oxaliplatin-resistant colorectal cancer, the indole moiety itself was found to significantly improve potency compared to a traditional phenyl group. nih.gov SAR evaluation in another study indicated that chlorine substitution was favorable for cytotoxicity, whereas a methoxy (B1213986) group was not beneficial. nih.gov

| Biological Target/Activity | Structural Moiety | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| MDM2-p53 Interaction | Indole Ring | 6-Chloro substitution | Acts as a key anchor in the Trp23 pocket, enhancing binding. | tandfonline.comnih.gov |

| MDM2-p53 Interaction | 3-Position Heterocycle | Hydantoin vs. Thiazolidinedione | Hydantoin is potent; Thiazolidinedione is least active. | jst.go.jp |

| MAO-B Inhibition | Indole N1-Position | Methylation | Eliminates inhibitory activity. | nih.gov |

| Cytotoxicity | Indole Ring | Substitution with Chlorine | Favorable for activity. | nih.gov |

Future Directions and Emerging Research Avenues for 6 Chloro 3h Indole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical indole (B1671886) syntheses like the Fischer, Bartoli, and Larock methods provide foundational routes, the future of 6-chloro-3H-indole chemistry lies in the development of more sophisticated and efficient synthetic strategies. mdpi.comrsc.org The focus is on achieving higher yields, greater regioselectivity, and milder reaction conditions, which are crucial for large-scale production and the creation of complex molecular architectures. google.comresearchgate.net

Emerging methodologies that could be adapted for this compound synthesis include:

Metal-Catalyzed C-H Activation/Cyclization: Rhodium(III)-catalyzed C-H bond activation has proven effective for adding functional groups to the indole core, including for substrates with a 6-chloro substituent. scielo.br This strategy allows for the direct formation of C-C or C-N bonds, bypassing the need for pre-functionalized starting materials and enhancing atom economy. scielo.br

Iodine-Mediated Cyclization: A novel and efficient method for constructing the 3H-indole skeleton involves the iodine-mediated intramolecular cyclization of enamines. acs.org This transition-metal-free approach offers a general and powerful route to a wide variety of 3H-indole derivatives under relatively mild conditions. acs.org

Multi-Component Reactions (MCRs): Reactions like the three-component decarboxylative 1,3-dipolar cycloaddition can construct complex spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one cores in a single step. acs.org Adapting such MCRs could provide rapid access to diverse libraries of this compound derivatives for high-throughput screening. acs.org The Yonemitsu condensation is another MCR that offers a promising route to 3-substituted indoles. rsc.org

Domino Reactions: L-proline-catalyzed domino reactions of enaminones with dicarbonyl compounds have been developed for the efficient synthesis of polycyclic indoles. mdpi.com These cascade reactions form multiple bonds in one pot, increasing efficiency and reducing waste. mdpi.com

Flow Chemistry and Catalytic Systems: The use of heteropolyacid-based catalysts or biocatalysts, such as immobilized enzymes on magnetic nanoparticles, in either batch or flow systems, represents a green and efficient approach. rsc.org These methods often allow for solvent-free conditions and easy catalyst recycling. rsc.org

The table below summarizes some modern synthetic reactions applicable to indole synthesis, which could be optimized for this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Relevant Research |

| Rh(III)-Catalyzed C-H Activation | Direct functionalization of the indole core. | High atom economy; tolerates chloro-substituents. | scielo.br |

| Iodine-Mediated Cyclization | Transition-metal-free synthesis from enamines. | Mild conditions; good functional group tolerance. | acs.org |

| 1,3-Dipolar Cycloaddition | Multi-component reaction to build complex spiro-cores. | Rapid generation of molecular complexity. | acs.org |

| Domino Reactions | L-proline catalysis for polycyclic indole synthesis. | High efficiency; operational convenience. | mdpi.com |

| Heteropolyacid Catalysis | Green, reusable catalysts for multi-component reactions. | Environmentally friendly; high yields. | rsc.org |

Future research will likely focus on adapting these advanced methods to specifically accommodate the this compound core, optimizing reaction conditions to maximize yield and selectivity for this particular scaffold.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. mdpi.comunimi.it For this compound, these techniques are pivotal for navigating its vast chemical space and identifying promising derivatives for specific applications.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule, such as a this compound derivative, binds to the active site of a biological target, like an enzyme or receptor. mdpi.com It has been successfully used to predict the binding modes of 5-chloro-indole derivatives with cancer targets like EGFR and BRAF, and 6-chloroindole (B17816) derivatives with the MDM2/MDMx complex. mdpi.comjst.go.jp This allows for the pre-screening of virtual compounds and prioritization of those with the highest predicted binding affinities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability in a biological environment. nih.gov This method can confirm the stability of binding modes predicted by docking and provide a more accurate estimation of binding free energies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR can help identify key structural features that are essential for a particular therapeutic effect, guiding the design of more potent analogues.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgresearchgate.net This can help in confirming the structure of synthesized compounds and in designing molecules with specific electronic or optical properties for materials science applications. nih.govacs.org

Pharmacophore Modeling and Virtual Screening: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. mdpi.com This model can then be used to rapidly screen large virtual libraries of compounds to find novel hits containing the this compound core. cpu.edu.cn

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comresearchgate.net Early prediction of these properties can help eliminate compounds with unfavorable profiles, saving significant time and resources. mdpi.com

The integration of these computational methods creates a powerful workflow for designing novel this compound derivatives, from initial hit identification to lead optimization, ultimately accelerating the discovery process. unimi.it

Expansion of Biological Activity Screening to New Therapeutic Areas

The indole nucleus is a well-established pharmacophore found in numerous natural products and approved drugs, exhibiting a vast spectrum of biological activities. nih.govmdpi.comrsc.org Derivatives of chloro-indoles have already shown promise in several areas, but a systematic expansion of screening efforts is a key future direction.

Established activities for chloro-indole derivatives provide a strong foundation for further exploration:

Anticancer: Chloro-indole derivatives have been investigated as potent anticancer agents. nih.govmdpi.com For example, 5-chloro-indole compounds have been designed as inhibitors of EGFR and VEGFR-2, key targets in cancer therapy, while 6-chloroindole derivatives have been synthesized to target the MDM2/MDMx complex. jst.go.jpnih.govresearchgate.net Further screening against a wider panel of cancer cell lines and kinase targets is warranted. mdpi.com

Antimicrobial and Antiparasitic: Indole derivatives have shown broad antimicrobial activity. japsonline.com Specifically, 3-phenyl-5-chloro indole derivatives were synthesized and tested for antimalarial activity against Plasmodium falciparum. researchgate.net Novel 3-chloro-6-nitro-1H-indazole derivatives, a related scaffold, have demonstrated potent antileishmanial activity. nih.gov This suggests that this compound derivatives should be screened against a diverse range of bacteria, fungi, and parasites, including drug-resistant strains.

Anti-inflammatory: Indole-hydrazone derivatives have been screened for anti-inflammatory activity, showing significant reduction in edema in animal models. japsonline.com Given that inflammation is a key component of many chronic diseases, this represents a major area for expansion.

Neurodegenerative Diseases: The indole scaffold is present in molecules that interact with targets relevant to neurodegenerative diseases. nih.gov Future research could explore this compound derivatives for their potential to modulate pathways involved in Alzheimer's or Parkinson's disease.

The table below outlines potential new therapeutic areas for this compound based on the known activities of the broader indole class. nih.govmdpi.com

| Therapeutic Area | Rationale and Potential Targets |

| Antiviral | The indole core is found in anti-HIV agents; screening against viruses like HIV, influenza, and coronaviruses is a logical next step. mdpi.comnih.gov |

| Metabolic Disorders | Indole derivatives have shown antidiabetic properties. nih.gov Screening for activity against targets like PTP1B or as carbonic anhydrase inhibitors could yield new treatments for diabetes or obesity. mdpi.commdpi.com |

| Cardiovascular Disease | Some indole-based compounds possess antihypertensive properties. rsc.org Screening for effects on ion channels, receptors, or enzymes involved in blood pressure regulation could be fruitful. |

| Autoimmune Diseases | Given their anti-inflammatory potential, exploring these compounds as modulators of immune pathways, such as cytokine production or T-cell activation, could lead to new therapies for conditions like rheumatoid arthritis. |

Systematic screening of this compound libraries against these diverse biological targets will likely uncover novel therapeutic applications for this versatile scaffold.

Exploration of this compound as a Core for Functional Materials Research

Beyond its biomedical potential, the indole ring system is a valuable building block for functional organic materials due to its electronic and photophysical properties. rsc.org The introduction of a chloro-substituent and the non-aromatic 3H-indole tautomerism provide unique handles for tuning these properties, opening up new avenues in materials science.

Emerging research areas include:

Organic Electronics: Indole-containing compounds are being investigated for use in organic electronics. bldpharm.com The this compound core could be incorporated into larger conjugated systems to create novel organic semiconductors or conductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Luminescent Materials and Sensors: The indole moiety can be part of molecules that exhibit fluorescence or aggregation-induced emission (AIE). acs.orgbldpharm.com The specific electronic properties of this compound could be harnessed to develop novel solid-state luminescent materials, fluorescent probes for biological imaging, or chemical sensors that respond to specific analytes. acs.org

Covalent Organic Frameworks (COFs): Indole-based building blocks can be used as organic monomers for the synthesis of COFs. bldpharm.com These highly ordered, porous materials have applications in gas storage, catalysis, and sensing. The this compound structure could serve as a unique node, imparting specific properties to the resulting framework.

Optical Materials: The potential for modifying the electronic structure of the indole ring suggests that derivatives of this compound could be developed as nonlinear optical (NLO) materials or as components in photorefractive polymers. bldpharm.com

The exploration of this compound in these areas is still in its infancy, representing a frontier with significant potential for discovery. Future work will involve synthesizing and characterizing novel materials incorporating this core to fully understand how its unique structure translates into functional material properties.

Q & A

Q. What are the common synthetic routes for 6-Chloro-3H-indole, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Pd-catalyzed cross-coupling reactions, halogenation of indole precursors, or substitution reactions. For example, Pd catalysts like CPhos with LiHMDS as a base enable regioselective functionalization at the 6-position . Oxidation of 6-chloroindole derivatives using potassium permanganate or other oxidizing agents can yield carboxylic acid derivatives . Reaction conditions (e.g., temperature, solvent, catalyst loading) critically affect purity: elevated temperatures (150°C) may improve cyclization but risk side reactions, while chromatographic purification (e.g., silica gel with ethyl acetate/hexane) enhances final purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing C-6 chloro vs. C-5 substituents) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

- Gas Chromatography (GC) : Kovats retention indices on nonpolar columns (e.g., SE-30 at 190°C) assess purity and volatile byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, especially for halogenated derivatives .

Q. What are the primary biological and biochemical applications of this compound in research?

this compound derivatives serve as:

- Enzyme Substrates : For example, 6-Chloro-3-indoxyl-α-D-glucopyranoside is cleaved by glucosidases in activity assays .

- Antimicrobial Agents : Structural analogs (e.g., 6-bromo-indole derivatives) show activity against bacterial and fungal targets .

- Pharmacological Probes : The chloro group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compound studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or crystallographic data often arise from dynamic processes (e.g., tautomerism) or disordered crystal packing. Strategies include:

- Variable-Temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures .

- DFT Calculations : Compare experimental C NMR shifts with computed values to validate proposed structures .

- Twinned Crystallography : SHELXL’s twin refinement tools model overlapping lattices in poorly diffracting crystals .

Q. What methodologies optimize regioselective functionalization at the 3-position of this compound?

The 3-position’s reactivity is influenced by:

- Directing Groups : Aldehyde or carboxylic acid groups at C-3 facilitate electrophilic substitution via resonance stabilization .

- Catalyst Design : Pd/Cu bimetallic systems enhance cross-coupling efficiency for aryl-iodide or boronic acid partners .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

Q. How should researchers design enzyme inhibition studies using this compound derivatives?

Key steps include:

- Molecular Docking : Predict binding modes to active sites (e.g., cytochrome P450 or kinase targets) using software like AutoDock .

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., replacing Cl with Br or methoxy groups) to correlate structure with IC values .

- Biochemical Assays : Use fluorescence-based or calorimetric (ITC) methods to quantify inhibition kinetics and validate docking predictions .

Q. What strategies mitigate decomposition during the synthesis of this compound derivatives under acidic/basic conditions?

- pH Control : Buffered conditions (pH 6–8) prevent indole ring protonation or deprotonation, which can trigger polymerization .

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during harsh reactions .

- Low-Temperature Workup : Quench reactions at 0°C to minimize thermal degradation of labile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.